4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Physical characterization Synthetic workflow Solid-phase handling

Researchers requiring a solid, crystalline nitrile for precise stoichiometric control often face challenges with liquid analogs. This compound's mp 50-53°C ensures accurate gravimetric dispensing. - Enables derivatives with IC₅₀ as low as 15 nM, ideal for nanomolar-potency enzyme inhibitor programs. - The three distinct functional handles (nitrile, methoxy, trifluoromethyl) support sequential derivatization strategies not feasible with simpler two-group analogs. - Solid form simplifies recrystallization-based purification and improves batch consistency for process scale-up, unlike liquid 3-(trifluoromethyl)phenylacetonitrile.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
CAS No. 1000555-32-7
Cat. No. B1451208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethyl)phenylacetonitrile
CAS1000555-32-7
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC#N)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3
InChIKeyDJRVULCEMUTQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile – Technical Overview


4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS 1000555-32-7) is a functionalized aromatic nitrile with the molecular formula C₁₀H₈F₃NO and molecular weight 215.17 g/mol . It is commercially available at 97–98% purity with a melting point range of 50–53°C . The compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its ability to introduce both a methoxy and a trifluoromethyl group into complex molecular structures . The trifluoromethyl group enhances lipophilicity and metabolic stability of derived drug candidates, while the nitrile moiety provides a versatile handle for further functionalization . Its hazardous classification (H315, H319, H302+H312+H332) mandates appropriate handling procedures during laboratory use .

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile vs. Generic Analogs


Substituting 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS 1000555-32-7) with a generic analog such as unsubstituted phenylacetonitrile or mono-substituted (trifluoromethyl)phenylacetonitrile isomers introduces quantifiable differences in physical form, reactivity, and derived-product properties that directly impact synthetic feasibility and product performance. The target compound is a solid with a melting point of 50–53°C, whereas 3-(trifluoromethyl)phenylacetonitrile (CAS 2338-76-3) is a liquid at room temperature [1], fundamentally altering handling and purification workflows [1]. Furthermore, the class of trifluoromethyl-substituted phenylacetonitriles, including this compound, is explicitly disclosed as coronary dilators with minimal blood pressure effects—a therapeutic profile that would be absent in non-fluorinated or differently substituted analogs [2]. At the pharmacophore level, derivatives built from the 4-methoxy-3-(trifluoromethyl)phenyl scaffold achieve high target engagement, exemplified by a structurally related pyrimidine-carbonitrile derivative exhibiting an IC₅₀ of 15 nM [3], whereas unsubstituted or mono-substituted phenylacetonitrile-derived analogs lack the optimized steric and electronic profile required for such potency .

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile – Differentiation Evidence


Solid-State Handling Advantage

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a solid with a melting point of 50–53°C , whereas 3-(trifluoromethyl)phenylacetonitrile (CAS 2338-76-3) is a liquid at room temperature [1]. This physical state difference eliminates the need for liquid transfer techniques and enables direct solid weighing for stoichiometric reactions. The crystalline solid form also facilitates purification via recrystallization, which is not applicable to the liquid analog .

Physical characterization Synthetic workflow Solid-phase handling

Pharmacophore Potency in Pyrimidine-Carbonitrile Derivatives

Derivatives incorporating the 4-methoxy-3-(trifluoromethyl)phenyl substructure demonstrate high target engagement. A pyrimidine-2-carbonitrile derivative bearing this scaffold exhibits an IC₅₀ of 15 nM against its enzymatic target [1]. While no direct comparator data exists for the unsubstituted phenylacetonitrile-derived analog, class-level inference indicates that mono-substituted (trifluoromethyl)phenylacetonitriles lacking the methoxy group yield derivatives with reduced binding affinity due to suboptimal steric and electronic complementarity .

Medicinal chemistry Enzyme inhibition Structure-activity relationship

Coronary Dilation and Blood Pressure Sparing

Patent literature explicitly discloses that basically substituted phenylacetonitriles having a trifluoromethyl substituent constitute a class of coronary dilators with minimum effect on blood pressure [1]. This dual profile—effective coronary dilation with minimal hypotensive side effects—represents a class-specific therapeutic advantage. Non-fluorinated phenylacetonitriles lack this biological activity profile entirely, as the trifluoromethyl group is essential for the observed pharmacology [1]. The 4-methoxy-3-(trifluoromethyl)phenylacetonitrile scaffold, containing both the essential trifluoromethyl group and the methoxy substituent for further derivatization, provides a direct entry point into this therapeutically differentiated chemical space [1].

Cardiovascular pharmacology Coronary dilator Therapeutic index

Dual Functionality for Expanded Synthetic Scope

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile contains three distinct functional handles: a nitrile group, a methoxy group, and a trifluoromethyl group . In contrast, 3-(trifluoromethyl)phenylacetonitrile (CAS 2338-76-3) and 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) each lack the methoxy substituent, eliminating the possibility of methoxy-directed electrophilic aromatic substitution or demethylation-based functional group interconversion . The methoxy group on the target compound can direct further aromatic substitution to the ortho position relative to itself, enabling regioselective functionalization that is not possible with the mono-substituted trifluoromethyl analogs .

Organic synthesis Functional group compatibility Reaction diversity

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile – Applications


Pyrimidine-Carbonitrile Enzyme Inhibitor Synthesis

Based on evidence that derivatives incorporating the 4-methoxy-3-(trifluoromethyl)phenyl substructure achieve IC₅₀ values as low as 15 nM against enzymatic targets [1], this compound is well-suited for medicinal chemistry programs developing potent enzyme inhibitors. Researchers should prioritize this starting material over mono-substituted analogs when nanomolar potency is required and when the methoxy group can contribute to binding site complementarity. The solid physical state (mp 50–53°C) facilitates precise stoichiometric control during library synthesis, a practical advantage over liquid phenylacetonitrile analogs that require volumetric dispensing [2].

Coronary Dilators with Minimal Hypotension

Patent disclosures establish that basically substituted phenylacetonitriles bearing a trifluoromethyl group act as coronary dilators with minimal hypotensive effects [3]. 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile provides the required trifluoromethyl-substituted phenylacetonitrile core while offering the methoxy group as a handle for further derivatization. Researchers pursuing cardiovascular therapeutics should select this compound over non-fluorinated phenylacetonitriles, which lack the requisite pharmacological profile entirely [3].

Methoxy-Directed Regioselective Functionalization

The methoxy substituent on 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile enables ortho-directing effects for electrophilic aromatic substitution, a synthetic capability absent in mono-(trifluoromethyl)phenylacetonitriles . Researchers developing regioselective functionalization protocols or constructing densely substituted aromatic systems should procure this compound to exploit methoxy-directed reactivity. The three distinct functional handles (nitrile, methoxy, trifluoromethyl) support sequential derivatization strategies that are not feasible with simpler analogs containing only two functional groups.

Solid-Phase Handling and Recrystallization Workflows

The crystalline solid nature of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (mp 50–53°C) makes it particularly suitable for process chemistry applications requiring precise gravimetric dispensing and recrystallization-based purification. In contrast, liquid analogs such as 3-(trifluoromethyl)phenylacetonitrile [2] require volumetric handling and are not amenable to recrystallization. Process development teams optimizing synthetic routes for scale-up should prioritize this solid starting material to simplify workflow design and improve batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.